molecular formula C16H32O2 B13772681 Tridecyl propanoate CAS No. 66271-77-0

Tridecyl propanoate

Cat. No.: B13772681
CAS No.: 66271-77-0
M. Wt: 256.42 g/mol
InChI Key: MVWATEFMGRRVEL-UHFFFAOYSA-N
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Description

Tridecyl propanoate is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.4241 g/mol . It is an ester formed from tridecyl alcohol and propanoic acid. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecyl propanoate can be synthesized through the esterification reaction between tridecyl alcohol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product .

Chemical Reactions Analysis

Types of Reactions

Tridecyl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tridecyl propanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of tridecyl propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to cleavage by esterases, leading to the formation of tridecyl alcohol and propanoic acid. This hydrolysis reaction is essential for its applications in biological systems and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • Tridecyl acetate
  • Tridecyl butanoate
  • Tridecyl hexanoate

Comparison

Tridecyl propanoate is unique due to its specific ester bond and the properties imparted by the tridecyl group. Compared to tridecyl acetate, this compound has a longer carbon chain, which affects its solubility and reactivity. Tridecyl butanoate and tridecyl hexanoate have longer alkyl chains, which can influence their physical properties and applications .

Properties

CAS No.

66271-77-0

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

tridecyl propanoate

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h3-15H2,1-2H3

InChI Key

MVWATEFMGRRVEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC

Origin of Product

United States

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